

4-(Chloro(phenyl)methyl)pyridine CAS number and structure

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Compound of Interest

Compound Name: 4-(Chloro(phenyl)methyl)pyridine

CAS No.: 740062-52-6

Cat. No.: B3281715

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Technical Whitepaper: 4-[Chloro(phenyl)methyl]pyridine

Executive Summary & Chemical Identity

4-[Chloro(phenyl)methyl]pyridine is a specialized electrophilic intermediate used primarily in the synthesis of second-generation antihistamines and anticholinergic agents.^[1] Unlike its isomer 4-(4-chlorobenzyl)pyridine, this compound features a reactive benzylic chloride bridge, rendering it highly susceptible to nucleophilic attack.^[1]

Critical Distinction: Researchers often confuse this compound with 4-(4-chlorobenzyl)pyridine (CAS 4409-11-4).^[1] The structural difference is pivotal: in the target compound, the chlorine is on the methyl bridge, not the phenyl ring.

Table 1: Chemical Specifications

Property	Data
Chemical Name	4-[Chloro(phenyl)methyl]pyridine
Common Name	4-(α -Chlorobenzyl)pyridine
CAS (Free Base)	740062-52-6
CAS (Hydrochloride)	64991-61-3 (Preferred Storage Form)
Molecular Formula	C ₁₂ H ₁₀ ClN
Molecular Weight	203.67 g/mol (Base) / 240.13 g/mol (HCl Salt)
SMILES	ClC(c1ccccc1)c1ccncc1
Structure Type	Benzhydryl derivative (Pyridine analog)

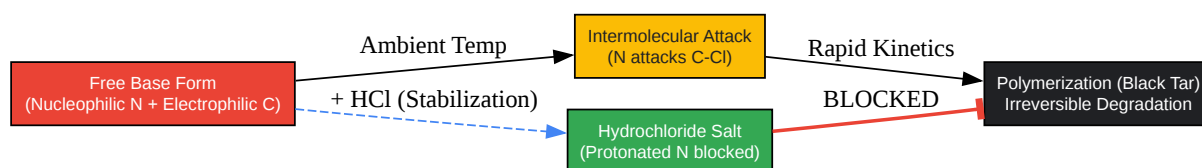
Stability & Handling: The Self-Alkylation Hazard

Core Expertise: The most common failure mode in handling this compound is attempting to isolate or store it as a free base.

The Mechanism of Failure: The molecule contains both a nucleophile (the pyridine nitrogen) and an electrophile (the benzylic carbon attached to chlorine). In its free base form, the nitrogen of Molecule A attacks the benzylic carbon of Molecule B. This triggers an autocatalytic polymerization, resulting in a black, insoluble tar within hours at room temperature.

Protocol Rule:

- Always isolate and store as the Hydrochloride salt (CAS 64991-61-3).[1]
- The protonation of the pyridine nitrogen () eliminates its nucleophilicity, rendering the salt stable for long-term storage.[1]



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Figure 1: The "Self-Destruct" mechanism of the free base versus the stability of the hydrochloride salt.[1]

Synthesis Strategy & Mechanism

The synthesis follows a two-stage protocol: formation of the carbinol intermediate followed by chlorination.[1]

Stage 1: Precursor Synthesis (Grignard Route)[1]

- Reagents: 4-Cyanopyridine, Phenylmagnesium bromide (PhMgBr).[1]
- Intermediate: Phenyl(pyridin-4-yl)methanol (CAS 13452-09-0).[1]
- Process: Nucleophilic addition of PhMgBr to the nitrile yields the imine, which hydrolyzes to 4-benzoylpyridine.[1] Reduction with NaBH₄ yields the alcohol.

Stage 2: Chlorination (The Critical Step)

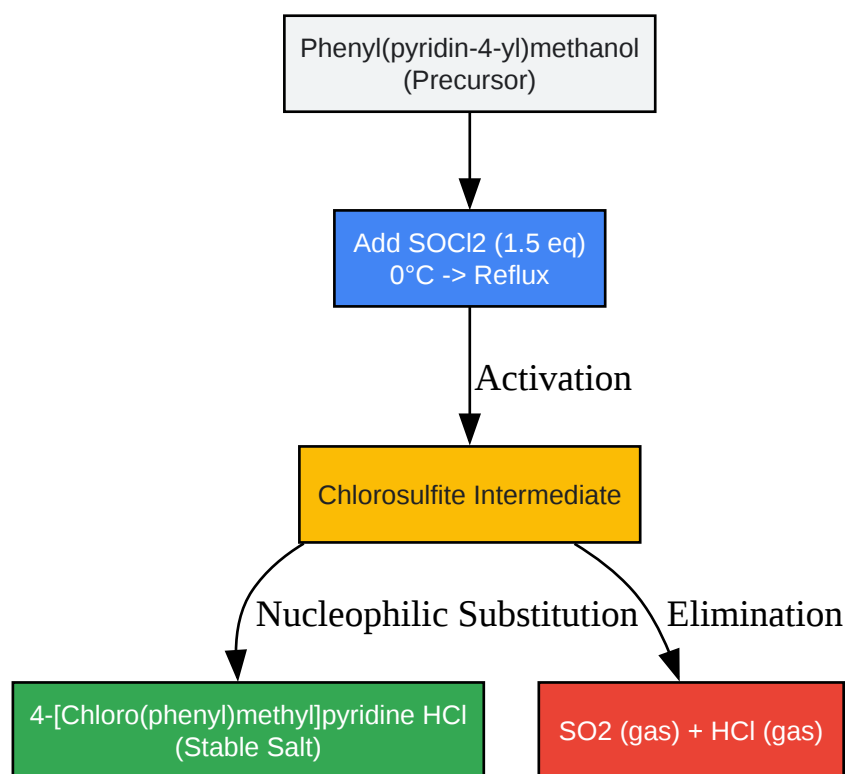
- Reagent: Thionyl Chloride ()).
- Solvent: Dichloromethane (DCM) or Toluene.
- Mechanism:

character is dominant due to the stability of the benzylic carbocation, though the tight ion pair often mimics

retention.

Experimental Protocol (Self-Validating):

- Setup: Charge a flame-dried flask with Phenyl(pyridin-4-yl)methanol (1.0 eq) and dry DCM under
.
.
- Activation: Cool to 0°C. Add
(1.5 eq) dropwise.
 - Observation: The solution will initially precipitate the HCl salt of the alcohol, then re-dissolve as the reaction proceeds.
- Reflux: Warm to room temperature and reflux for 2 hours. Evolution of
and HCl gas confirms reaction progress.[2]
- Isolation (Critical):
 - Do NOT quench with aqueous base (leads to polymerization).
 - Evaporate solvent and excess
under vacuum.
 - Triturate the residue with anhydrous ether to crystallize the Hydrochloride salt.
 - Filter and dry under vacuum.



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Figure 2: Synthetic pathway via Thionyl Chloride activation, ensuring isolation of the stable salt. [1]

Applications in Drug Design

This compound serves as a "lipophilic anchor" in medicinal chemistry.[1] The benzhydryl motif is a pharmacophore found in numerous H1-antihistamines.[1]

- Alkylation Agent: The chlorine is displaced by amines (e.g., piperazine derivatives) to form the core structure of drugs like Cetirizine analogs or Bepotastine precursors.
- Reactivity Profile: The pyridine ring acts as an electron-withdrawing group (EWG) relative to a phenyl ring, making the benzylic chloride less reactive than a standard benzhydryl chloride but more prone to elimination side reactions if heated with strong bases.[1]

References

- PubChem. (2025). Compound Summary: 4-[(4-chlorophenyl)methyl]pyridine (Isomer distinction).[1] Retrieved from [\[Link\]](#)[1]

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Sources

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